(3R,4S)-4-[(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)amino]oxolan-3-ol
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Overview
Description
(3R,4S)-4-[(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)amino]oxolan-3-ol is a complex organic compound with a unique structure that includes a pyrazolo-thiazole moiety and an oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-[(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)amino]oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo-thiazole ring and the subsequent attachment of the oxolan moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-[(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)amino]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(3R,4S)-4-[(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)amino]oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-4-[(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo-thiazole derivatives and oxolan-containing molecules. Examples are:
- Pyrazolo[3,4-d]thiazole derivatives
- Oxolan-3-ol derivatives
Uniqueness
What sets (3R,4S)-4-[(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)amino]oxolan-3-ol apart is its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3R,4S)-4-[(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)amino]oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-5-8-9(14(2)13-5)12-10(17-8)11-6-3-16-4-7(6)15/h6-7,15H,3-4H2,1-2H3,(H,11,12)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIASRDEMXLANX-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)NC3COCC3O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1SC(=N2)N[C@H]3COC[C@@H]3O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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